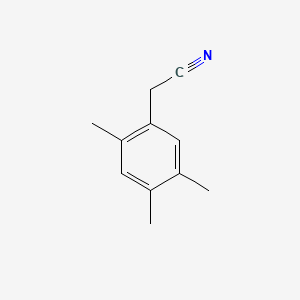

2,4,5-Trimethylphenylacetonitrile

Description

Properties

IUPAC Name |

2-(2,4,5-trimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZOPWWSWGLPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226253 | |

| Record name | 2,4,5-Trimethylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-58-2 | |

| Record name | 2,4,5-Trimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5 Trimethylphenylacetonitrile

Established Cyanation Reactions for Aromatic Systems

The direct introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Several approaches have been developed to achieve this, ranging from classical nucleophilic substitutions to modern transition metal-catalyzed reactions.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) reactions represent a traditional method for introducing a cyano group. acs.orgnsf.gov This typically involves the displacement of a suitable leaving group on the aromatic ring by a cyanide nucleophile. For instance, the Rosenmund-von Braun reaction historically utilized copper(I) cyanide to convert aryl halides to aryl nitriles. stackexchange.com While effective, this method often requires harsh reaction conditions, such as high temperatures. stackexchange.com

Modern advancements have led to the development of cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). acs.orgnsf.gov This photoredox-catalyzed method allows for the cyanation of alkoxy arenes under milder conditions using acetone (B3395972) cyanohydrin as an inexpensive and readily available cyanide source. acs.orgnsf.gov The reaction is selective for carbon-oxygen bond functionalization. acs.orgnsf.gov Another approach involves the electrochemical oxidation of intermediate sigma complexes (Meisenheimer complexes) formed from the reaction of nitroaromatic compounds with cyanide anions. nih.gov

Transition Metal-Catalyzed Cyanations

Transition metal catalysis has revolutionized the field of aromatic cyanation, offering milder reaction conditions and broader substrate scope compared to traditional methods. Palladium- and copper-based catalysts are most commonly employed. wikipedia.orgdaneshyari.com

Palladium-catalyzed cyanations of aryl halides are well-established, typically using potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂) as the cyanide source. wikipedia.org To further mitigate toxicity, potassium ferrocyanide has also been used. stackexchange.comwikipedia.org These reactions generally proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Copper-mediated cyanations are a cost-effective alternative to palladium-catalyzed systems. daneshyari.com The classical Rosenmund-von Braun reaction is a prime example, though it often requires stoichiometric amounts of copper(I) cyanide. stackexchange.comwikipedia.org More recent developments have focused on catalytic copper systems. daneshyari.com These reactions can utilize various cyanide sources, including metal cyanides and acetone cyanohydrins. daneshyari.com Copper(I) complexes have been shown to be highly effective in mediating the cyanation of both aryl diazonium salts and aryl halides, proceeding through aryl radical intermediates under remarkably mild conditions. nih.gov A simple and practical method involves the copper-mediated cyanation of aryl halides using a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) as the cyanide source. nih.govcolab.ws

| Catalyst System | Cyanide Source | Substrate | Key Features |

| Palladium-based | KCN, Zn(CN)₂ | Aryl halides | Well-established, broad scope |

| Copper(I) complexes | [¹¹C]cyanide | Aryl diazonium salts, Aryl halides | Mild conditions, rapid reaction |

| Copper-mediated | Ammonium bicarbonate/DMF | Aryl halides | Practical and safe |

Gas-Phase Reactions for Acetonitrile (B52724) Formation from Aromatic Precursors

While less common for the direct synthesis of substituted phenylacetonitriles, gas-phase reactions are crucial in the industrial production of acetonitrile itself. The ammonolysis of acetic acid over catalysts like γ-Al₂O₃ promoted by phosphoric acid is a key industrial process. core.ac.uk This reaction proceeds through the formation of acetamide, which is then dehydrated to acetonitrile. core.ac.uk The use of promoted catalysts allows for high productivity and minimizes byproduct formation. core.ac.uk

Synthesis from Precursor Aromatic Compounds

An alternative and often more direct strategy for synthesizing 2,4,5-trimethylphenylacetonitrile involves starting with an already-substituted aromatic compound and introducing the cyanomethyl group.

Derivatization of Trimethylbenzyl Halides (e.g., 2,4,5-trimethylbenzyl chloride)

A widely used and straightforward method for the synthesis of phenylacetonitriles is the reaction of a benzyl (B1604629) halide with an alkali metal cyanide. google.com This nucleophilic substitution reaction is analogous to the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide. wikipedia.org For the synthesis of this compound, the corresponding 2,4,5-trimethylbenzyl chloride would be the logical starting material.

The reaction of 2,4,5-trifluoro-benzyl chloride with a cyaniding agent, such as sodium cyanide, in an ionic liquid has been shown to produce 2,4,5-trifluoro-phenylacetonitrile in high yield and purity. google.com This suggests that a similar approach could be applied to the synthesis of this compound from 2,4,5-trimethylbenzyl chloride. The use of phase-transfer catalysts, such as benzyltriethylammonium chloride, can facilitate the reaction between the organic halide and the aqueous cyanide solution. orgsyn.org Similarly, the synthesis of p-methoxyphenylacetonitrile is achieved by reacting anisyl chloride with sodium cyanide in acetone. orgsyn.org

| Precursor | Reagent | Product |

| 2,4,5-Trimethylbenzyl chloride | Sodium Cyanide | This compound |

| 2,4,5-Trifluoro-benzyl chloride | Sodium Cyanide | 2,4,5-Trifluoro-phenylacetonitrile google.com |

| Anisyl chloride | Sodium Cyanide | p-Methoxyphenylacetonitrile orgsyn.org |

Routes Involving Analogous Trimethylphenyl Substrates

The synthesis of related compounds can provide valuable insights into the preparation of this compound. A notable example is the synthesis of mesitylacetic acid (2,4,6-trimethylphenylacetic acid), which can be prepared from mesitylacetonitrile (2,4,6-trimethylphenylacetonitrile). orgsyn.org Mesitylacetonitrile itself can be synthesized by reacting α-chloroisodurene (a trimethylbenzyl chloride isomer) with potassium cyanide. orgsyn.org This highlights the general applicability of the cyanomethylation of trimethylbenzyl halides.

The synthesis of mesitylacetic acid has also been achieved through a Friedel-Crafts alkylation of mesitylene (B46885) with sulfonyloxyacetic acid derivatives, which avoids the formation of carcinogenic byproducts associated with chloromethylation routes. google.comgoogle.com While this method directly yields the acetic acid derivative, it underscores the reactivity of the trimethylbenzene core to electrophilic substitution, a principle that could potentially be adapted for the introduction of a cyanomethyl or a precursor group.

Novel and Green Chemistry Synthetic Routes

Traditional methods for the synthesis of arylacetonitriles often involve the use of toxic reagents and harsh reaction conditions. Modern synthetic chemistry, however, is pivoting towards more environmentally benign and efficient alternatives. The synthesis of this compound can be approached through several innovative and green methodologies, primarily adapting established reactions for substituted benzyl halides. The most common precursor for this synthesis is 2,4,5-trimethylbenzyl chloride, which is commercially available.

Phase-Transfer Catalysis (PTC): A Green Approach to Cyanation

Phase-transfer catalysis (PTC) represents a significant advancement in green chemistry for reactions involving immiscible phases. phasetransfer.comyoutube.com For the synthesis of this compound from 2,4,5-trimethylbenzyl chloride and an aqueous solution of a cyanide salt (like sodium or potassium cyanide), PTC is an exemplary method. wikipedia.org

In this system, a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase containing the benzyl chloride. phasetransfer.comphasetransfercatalysis.com This allows the reaction to proceed under milder conditions and with greater efficiency than traditional methods that might require harsh solvents to dissolve both reactants. The key advantages of using PTC for this synthesis include:

Use of water as a solvent, reducing the need for volatile organic compounds (VOCs).

Higher reaction rates and yields. phasetransfer.com

Milder reaction conditions (lower temperatures).

Reduced by-product formation.

The potential for catalyst recycling.

Alternative and Less-Toxic Cyanide Sources

A major drawback of traditional cyanation reactions is the high toxicity of cyanide salts like NaCN and KCN. Green chemistry principles encourage the use of less hazardous materials. google.com Recent research has focused on alternative cyanide sources:

Potassium Ferrocyanide (K₄[Fe(CN)₆]): This complex is significantly less toxic than simple alkali metal cyanides. Copper- or palladium-catalyzed cyanations of aryl and benzyl halides using potassium ferrocyanide have been developed, offering a safer reaction profile. A proposed reaction would involve heating 2,4,5-trimethylbenzyl chloride with potassium ferrocyanide in the presence of a suitable catalyst and solvent. google.com

Isonitriles: In a novel approach, isonitriles can serve as a cyanide source in the presence of a Lewis acid catalyst like boron trifluoride etherate. This method has been demonstrated for the direct cyanation of benzyl alcohols, which could be an alternative route starting from 2,4,5-trimethylbenzyl alcohol. nih.gov

Transnitrilation: Nickel-catalyzed reductive coupling using reagents like 2-methyl-2-phenyl malononitrile (B47326) (MPMN) allows for the transfer of a cyano group without the release of free cyanide, presenting a much safer alternative. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a green technology that can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govrsc.org The application of microwave irradiation to the cyanation of 2,4,5-trimethylbenzyl chloride could offer significant advantages. Microwave heating is uniform and efficient, leading to faster reaction rates and potentially cleaner reaction profiles with fewer side products. This technique has been successfully applied to the cyanation of other aryl halides and represents a promising green route for the synthesis of the target compound. nih.govcapes.gov.br

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. While specific optimization data for this exact compound is not extensively published, valuable insights can be drawn from studies on the synthesis of other substituted benzyl cyanides.

Optimization of Phase-Transfer Catalyzed Cyanation

For the PTC-mediated reaction between 2,4,5-trimethylbenzyl chloride and a cyanide salt, several factors are critical for maximizing yield and selectivity:

| Parameter | Condition | Rationale and Impact on Yield |

| Catalyst Type | Quaternary ammonium salts (e.g., TBAB, Aliquat 336®) | The structure of the catalyst affects its efficiency in transferring the cyanide ion. Lipophilicity plays a key role. Aliquat 336® is often highly effective in industrial applications. phasetransfer.com |

| Catalyst Loading | 0.5 - 5 mol% | While higher catalyst loading can increase the reaction rate, optimal levels are typically low. Using excessive amounts is uneconomical and can complicate purification. phasetransfercatalysis.com |

| Solvent | Toluene, Xylene (avoiding chlorinated solvents) | The solvent must dissolve the organic substrate and be inert to the reaction conditions. Green chemistry principles favor non-halogenated solvents. phasetransfercatalysis.com |

| Cyanide Concentration | High concentration or solid salt | Using a concentrated aqueous solution of NaCN/KCN or even the solid salt minimizes excess water, which can hydrate (B1144303) the nucleophile and reduce its reactivity. phasetransfercatalysis.comgoogle.com |

| Temperature | 50 - 100 °C | The reaction is typically heated to achieve a reasonable rate, but excessive temperatures can lead to side reactions like hydrolysis of the nitrile product. |

| Stirring Speed | Vigorous | Efficient mixing is crucial in a biphasic system to maximize the interfacial area where the reaction occurs. |

Optimization of Metal-Catalyzed Green Cyanation Routes

For newer, greener methods using alternative cyanide sources, optimization focuses on the catalytic system.

| Parameter | Condition | Rationale and Impact on Yield |

| Metal Catalyst | Copper(I) salts (e.g., CuI, CuCN), Palladium complexes, Nickel complexes | The choice of metal and its ligands is crucial for catalytic activity and substrate scope. Copper catalysts are generally cheaper, while palladium may offer higher turnover numbers for challenging substrates. google.com Nickel catalysts are a cost-effective alternative to palladium. acs.org |

| Ligand | Phosphine ligands (e.g., dppf for Ni), Nitrogen-based ligands | Ligands stabilize the metal center and modulate its reactivity, which is key to achieving high yields and preventing catalyst deactivation. |

| Base | K₂CO₃, Cs₂CO₃, NaOAc | A base is often required in these catalytic cycles, and its strength can significantly influence the reaction outcome. rsc.org |

| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are often used to ensure the solubility of all components and to allow for higher reaction temperatures. google.com |

| Temperature | 90 - 180 °C | These reactions often require elevated temperatures to proceed efficiently, with the optimal temperature depending on the specific catalytic system and substrate. google.comrsc.org |

By systematically adjusting these parameters, synthetic chemists can develop robust, high-yielding, and environmentally responsible processes for the production of this compound.

Chemical Transformations and Derivatizations of 2,4,5 Trimethylphenylacetonitrile

Reactivity of the Nitrile Functional Group

The nitrile group () is a versatile functional group in organic synthesis. fiveable.me Its carbon-nitrogen triple bond is strongly polarized due to the high electronegativity of nitrogen, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.orglibretexts.org This inherent electronic property is the basis for its key chemical transformations. fiveable.me

Hydrolysis to Carboxylic Acids and Esters (e.g., trimethylphenylacetic acid derivatives)

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. openstax.org This transformation can be catalyzed by either acid or base and typically proceeds by heating the nitrile with an aqueous solution of the catalyst. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.org Conversely, in basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org Both pathways initially form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org For base-catalyzed hydrolysis, the final product is the carboxylate salt, which requires a subsequent acidification step to yield the free carboxylic acid. libretexts.orglibretexts.org

Applying this to 2,4,5-trimethylphenylacetonitrile, hydrolysis yields 2,4,5-trimethylphenylacetic acid. The resulting carboxylic acid can then be converted to various esters through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 2,4,5-Trimethylphenylacetic acid |

| Base-Catalyzed Hydrolysis | 1. This compound, aq. NaOH or KOH, heat2. H₃O⁺ workup | 2,4,5-Trimethylphenylacetic acid |

| Esterification | 2,4,5-Trimethylphenylacetic acid, Alcohol (R-OH), H⁺ catalyst, heat | 2,4,5-Trimethylphenylacetate Ester |

Table 1: Hydrolysis and Subsequent Esterification of this compound.

Reduction to Amines and Imines (e.g., phenethylamine (B48288) hydrochloride derivatives)

Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile. libretexts.org This initial attack forms an intermediate imine anion. openstax.orglibretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation during aqueous workup, gives the primary amine. openstax.orglibretexts.org

The reduction of this compound with a reagent such as LiAlH₄ produces 2-(2,4,5-trimethylphenyl)ethan-1-amine, a substituted phenethylamine. This resulting amine can be converted to its hydrochloride salt by treatment with hydrochloric acid, a common practice to improve the stability and handling of amines. While imines (or their anionic forms) are intermediates in this reduction, they are generally not isolated as they are readily reduced further under the reaction conditions. openstax.orgnih.gov

| Reaction | Reagents and Conditions | Product |

| Reduction to Amine | 1. This compound, LiAlH₄ in an ether solvent (e.g., THF, diethyl ether)2. H₂O workup | 2-(2,4,5-trimethylphenyl)ethan-1-amine |

| Salt Formation | 2-(2,4,5-trimethylphenyl)ethan-1-amine, HCl | 2-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride |

Table 2: Reduction of this compound to a Phenethylamine Derivative.

Cycloaddition Reactions Involving the Nitrile Moiety

Cycloaddition reactions are concerted processes where two π-electron systems combine to form a ring. libretexts.org The carbon-nitrogen triple bond of the nitrile group can participate in such reactions, most commonly as the 2π component (dienophile) in [4+2] Diels-Alder reactions or in [3+2] cycloadditions with 1,3-dipoles. libretexts.org

In a potential [4+2] cycloaddition, this compound could react with a conjugated diene. For the reaction to be favorable, the dienophile (the nitrile) is typically required to be substituted with electron-withdrawing groups, a condition that the phenyl moiety helps to satisfy. libretexts.org

More common for nitrile-like structures are [3+2] cycloadditions. For example, a nitrile N-oxide, which could potentially be formed from an related precursor, can react with an alkyne in a [3+2] cycloaddition to form isoxazole (B147169) rings. researchgate.net While specific studies detailing the cycloaddition reactivity of this compound itself are not prevalent, the general principles of nitrile chemistry suggest its potential to act as a 2π component in forming various heterocyclic systems.

Reactions Involving the Trimethylphenyl Moiety

The substituted aromatic ring of this compound is also a site for chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. lumenlearning.commasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are governed by the electronic properties of the substituents already present on the ring. libretexts.org

The benzene ring in this compound has four substituents to consider: three methyl groups (-CH₃) and a cyanomethyl group (-CH₂CN).

Methyl Groups (-CH₃): These are alkyl groups, which are activating and ortho, para-directing due to their electron-donating inductive effect. libretexts.org

Cyanomethyl Group (-CH₂CN): The nitrile group is strongly electron-withdrawing. While the -CN group itself is a powerful deactivator and meta-director, its influence is insulated by the methylene (B1212753) (-CH₂-) spacer. The -CH₂CN group as a whole is considered to be a deactivating group via induction but is still ortho, para-directing. libretexts.org

The C2-methyl group directs to positions 3 and 6.

The C4-methyl group directs to positions 3 and 5.

The C5-methyl group directs to positions 4 and 6.

The C1-cyanomethyl group directs to positions 2 and 6.

Considering the combined directing influences and steric hindrance, the most electronically enriched and accessible position for an incoming electrophile is C6. Position C3 is sterically hindered by the adjacent methyl groups at C2 and C4. Therefore, EAS reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to occur predominantly at the C6 position. lumenlearning.comyoutube.com

| Substituent | Electronic Effect | Directing Influence |

| -CH₃ (at C2, C4, C5) | Activating (electron-donating) | ortho, para |

| -CH₂CN (at C1) | Deactivating (electron-withdrawing) | ortho, para |

Table 3: Substituent Effects in Electrophilic Aromatic Substitution on the 2,4,5-Trimethylphenyl Ring.

Functionalization of Methyl Groups on the Phenyl Ring

The three methyl groups attached to the phenyl ring are benzylic and can undergo reactions typical of this position, such as free-radical halogenation or oxidation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the bromination of one of the methyl groups to form a bromomethyl derivative. Oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl groups to carboxylic acids. However, achieving selectivity among the three different methyl groups would be a significant synthetic challenge, likely leading to a mixture of products.

Organometallic Reactions (e.g., Grignard Reagent Formation and Subsequent Reactions)

While this compound itself does not typically form a Grignard reagent due to the nature of the nitrile functional group, it serves as an excellent electrophilic substrate for reactions with various organometallic reagents, most notably Grignard reagents (R-MgX). msu.edu This reaction pathway is a significant method for carbon-carbon bond formation and provides a reliable route to synthesize ketones. libretexts.org

The core of the reaction involves the nucleophilic addition of the carbanion-like alkyl or aryl group from the Grignard reagent to the electrophilic carbon atom of the nitrile group. This process transforms the linear nitrile into a more complex structure, ultimately yielding a ketone after an acidic workup.

Nucleophilic Addition: The Grignard reagent attacks the nitrile carbon, breaking the carbon-nitrogen triple bond and forming an intermediate imine salt (specifically, an N-magnesium halide ketimine). This intermediate is stable in the ethereal solvent in which the reaction is typically conducted. youtube.com

Hydrolysis: The subsequent addition of an aqueous acid (e.g., H₃O⁺) hydrolyzes the imine intermediate. masterorganicchemistry.com This step proceeds through protonation of the nitrogen, nucleophilic attack by water, and eventual elimination of ammonia (B1221849) (NH₃) to reveal the final ketone product. libretexts.org

A significant advantage of this method is that the ketone is only formed during the aqueous workup. This prevents the common issue of secondary attacks by the Grignard reagent on the ketone product, which is a frequent complication in reactions with more reactive carbonyl compounds like esters. masterorganicchemistry.com

Reaction Scheme and Mechanism:

The reaction between this compound and a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), illustrates this transformation.

Interactive Data Table: Mechanism of Grignard Reaction with this compound

| Step | Description | Mechanism |

| 1 | Nucleophilic Attack: The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbon of the nitrile. The pi electrons of the C≡N bond shift to the nitrogen atom. | A methyl group (CH₃) from CH₃MgBr forms a new C-C bond with the nitrile carbon of this compound. This results in an intermediate with a C=N⁻ double bond, where the nitrogen is coordinated to the MgBr⁺ species. |

| 2 | Formation of Imine: After the initial reaction, an aqueous acid (H₃O⁺) is added. The nitrogen of the imine salt intermediate is protonated. | The negatively charged nitrogen atom is protonated by H₃O⁺ to form a neutral imine. |

| 3 | Protonation of Imine: The imine nitrogen is protonated again by H₃O⁺ to form a positively charged iminium ion, which is a better electrophile. | The lone pair on the imine nitrogen attacks a proton from H₃O⁺, forming an iminium ion (R₂C=NH₂⁺). |

| 4 | Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. | H₂O attacks the carbon of the C=N bond, pushing the pi electrons onto the nitrogen to neutralize its charge. This forms a hemiaminal-like intermediate. |

| 5 | Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. | A water molecule or another base deprotonates the oxygen, and the nitrogen is subsequently protonated, making the amino group a better leaving group (-NH₃). |

| 6 | Elimination of Ammonia: The lone pair on the oxygen atom forms a double bond with the carbon, expelling ammonia (NH₃) as a leaving group. | The oxygen's lone pair forms a C=O double bond, leading to the cleavage of the C-N bond and the departure of a neutral ammonia molecule. |

| 7 | Deprotonation: A final deprotonation step by water yields the neutral ketone product. | Water removes the proton from the carbonyl oxygen to give the final product, 1-(2,4,5-trimethylphenyl)ethan-1-one, and regenerates the acid catalyst (H₃O⁺). |

This table outlines the step-by-step process for the synthesis of a ketone from this compound using a Grignard reagent.

Stereochemical Considerations in Derivative Formation

The stereochemical outcomes of reactions involving this compound are critical when its derivatives are intended for applications where chirality is a factor, such as in pharmaceutical synthesis. nih.gov

The starting molecule, this compound, is achiral as it possesses no stereocenters. Consequently, any reaction with an achiral reagent that creates a new stereocenter will result in the formation of a racemic mixture (a 50:50 mixture of both enantiomers).

For instance, consider the ketone, 1-(2,4,5-trimethylphenyl)ethan-1-one, synthesized in the Grignard reaction described above. This ketone is also achiral. However, if this ketone is subsequently reduced to form an alcohol, 1-(2,4,5-trimethylphenyl)ethan-1-ol, the former carbonyl carbon becomes a new stereocenter.

Reaction with Achiral Reagents: If the reduction is carried out using a standard, achiral reducing agent like sodium borohydride (B1222165) (NaBH₄), the hydride can attack the planar carbonyl group from either face with equal probability. This non-selective attack leads to a racemic mixture of the (R)- and (S)-enantiomers of the alcohol.

Stereoselective Synthesis: To produce one enantiomer in excess over the other (an enantioselective reaction), a chiral influence is required. masterorganicchemistry.com This is typically achieved by using a chiral reagent, a chiral catalyst, or a chiral auxiliary that can differentiate between the two faces of the carbonyl group. For example, an asymmetric reduction could be employed.

Hypothetical Example: Asymmetric Reduction of 1-(2,4,5-trimethylphenyl)ethan-1-one

To illustrate how a stereochemically defined derivative could be formed, one might consider the asymmetric reduction of the ketone using a well-established catalytic system.

Interactive Data Table: Stereoselective Pathway to a Chiral Alcohol Derivative

| Reaction Step | Reagents/Catalyst | Product(s) | Stereochemical Outcome |

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | 1-(2,4,5-trimethylphenyl)ethan-1-one | Achiral ketone product. |

| Standard Reduction | NaBH₄, Methanol (B129727) | (R/S)-1-(2,4,5-trimethylphenyl)ethan-1-ol | Racemic mixture (50% R, 50% S). The reaction is not stereoselective. |

| Asymmetric Reduction | Borane (BH₃) with a chiral catalyst (e.g., (R)-CBS catalyst) | (S)-1-(2,4,5-trimethylphenyl)ethan-1-ol | Enantiomerically enriched product. The chiral catalyst directs the hydride addition to one face of the ketone, leading to a high enantiomeric excess (ee) of the (S)-enantiomer. The reaction is enantioselective. |

This table compares the stereochemical results of standard versus asymmetric reduction of the ketone derived from this compound. The use of a chiral catalyst is essential for achieving stereoselectivity.

Applications of 2,4,5 Trimethylphenylacetonitrile As a Chemical Building Block

Precursor in Fine Chemical Synthesis

In the realm of fine chemicals, which are pure, single substances produced in limited quantities, 2,4,5-Trimethylphenylacetonitrile serves as a key intermediate. Its trimethyl-substituted phenyl group is a specific structural motif that can be carried through synthetic sequences to be incorporated into larger, high-value molecules.

A significant application of substituted phenylacetonitriles is in the preparation of phenethylamine (B48288) derivatives. google.com The core of this transformation is the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂-NH₂). This reaction directly converts this compound into 2-(2,4,5-trimethylphenyl)ethanamine.

The synthesis is typically achieved through catalytic hydrogenation. In this process, the phenylacetonitrile (B145931) is reacted with hydrogen gas under pressure in the presence of a metal catalyst, such as Palladium on charcoal (Pd/C) or Raney Nickel. google.com The reaction is usually conducted in a solvent like methanol (B129727) or ethanol. google.com This method provides a direct and efficient route to the corresponding phenethylamine, a class of compounds with broad applications in medicinal chemistry and materials science. google.comnih.govelsevierpure.com

Table 1: Synthesis of 2-(2,4,5-trimethylphenyl)ethanamine

| Starting Material | Key Reagents | Product |

| This compound | Hydrogen Gas (H₂), Catalyst (e.g., Pd/C) | 2-(2,4,5-trimethylphenyl)ethanamine |

The nitrile group of this compound can be readily converted into a carboxylic acid group (-COOH) through hydrolysis. This reaction typically occurs under acidic or basic conditions with heating. The hydrolysis process transforms the nitrile into 2,4,5-trimethylphenylacetic acid.

This resulting carboxylic acid is a valuable intermediate itself. youtube.com It can be further converted into a range of carboxylic acid derivatives, such as acid chlorides, esters, and amides, through standard organic reactions. For example, treatment with thionyl chloride (SOCl₂) would yield 2,4,5-trimethylphenylacetyl chloride, a highly reactive compound used to introduce the 2,4,5-trimethylphenylacetyl group into other molecules. This versatility makes this compound a strategic starting point for compounds featuring the 2,4,5-trimethylphenylacetic acid scaffold.

Table 2: Hydrolysis to Carboxylic Acid Derivative

| Starting Material | Reaction Type | Product |

| This compound | Hydrolysis (Acid or Base Catalyzed) | 2,4,5-trimethylphenylacetic acid |

The structure of this compound makes it an ideal building block for constructing larger, more complex, and often fused aromatic systems. The nitrile group can participate in cyclization reactions, while the aromatic ring can undergo further substitutions or couplings. For instance, the principles used in synthesizing highly fused nitrogen-containing heterocyclic systems, such as aza-analogs of aristolactams, demonstrate how functionalized aromatic precursors can be used in tandem reactions to build intricate molecular frameworks. clockss.org The 2,4,5-trimethylphenyl moiety provides a defined, substituted aromatic core onto which additional rings can be fused, leading to polycyclic aromatic compounds with specific electronic and steric properties.

Contribution to Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov The nitrile functionality of this compound is a key handle for constructing various nitrogen-containing heterocyclic rings.

This compound is a valuable precursor for the synthesis of substituted imidazoles. researchgate.netnih.gov While not a direct component in the most common multi-component imidazole (B134444) syntheses, it can be easily converted to a key ingredient. For example, reduction of the nitrile to an aldehyde (2,4,5-trimethylbenzaldehyde) or hydrolysis to a carboxylic acid provides the necessary precursor for the Radziszewski reaction and its modern variations.

In a typical synthesis of a 2,4,5-trisubstituted imidazole, an aldehyde, a 1,2-dicarbonyl compound (like benzil), and an ammonia (B1221849) source (like ammonium (B1175870) acetate) are condensed together. sciepub.comnih.govresearchgate.net By using 2,4,5-trimethylbenzaldehyde (B1202114) (derived from the title compound), one can synthesize imidazoles bearing the 2,4,5-trimethylphenyl group at the 2-position. These structures can serve as cores for π-extended systems, which are of interest in materials science for their electronic and photophysical properties. clockss.org

Table 3: Generalized Synthesis of a 2-(2,4,5-trimethylphenyl)imidazole Derivative

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| 2,4,5-Trimethylbenzaldehyde | Benzil | Ammonium Acetate | Acid catalyst, Reflux | 2-(2,4,5-trimethylphenyl)-4,5-diphenyl-1H-imidazole |

The synthesis of pyrimidines and other nitrogen-containing heterocycles often involves the condensation of molecules containing amidine or guanidine (B92328) functionalities with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net The nitrile group in this compound is a versatile precursor for creating the necessary functionalities for these cyclization reactions.

For example, the nitrile can be activated and reacted with dinucleophiles to form a part of a new heterocyclic ring. De novo pyrimidine (B1678525) synthesis pathways in biochemistry illustrate how simpler molecules are assembled into the pyrimidine ring. pixorize.comwikipedia.orgnih.govnih.gov In a laboratory setting, the nitrile group can act as an electrophilic partner in condensation reactions. By carefully choosing reagents, the nitrogen and carbon of the nitrile can be incorporated into various heterocyclic systems, making this compound a strategic starting material for custom-synthesized pyrimidines and other N-heterocycles bearing the bulky and lipophilic 2,4,5-trimethylphenyl substituent.

Formation of Oxazole (B20620) Derivatives

The oxazole ring system is a prominent heterocyclic motif found in numerous biologically active natural products and pharmaceuticals. The synthesis of substituted oxazoles is, therefore, a significant focus in medicinal and synthetic organic chemistry. While various methods exist for the construction of the oxazole core, the use of specific nitrile precursors can offer strategic advantages in accessing particular substitution patterns.

Currently, direct and well-documented synthetic routes employing this compound for the explicit formation of 2,4,5-trisubstituted oxazole derivatives are not extensively reported in publicly available chemical literature. General methodologies for the synthesis of such oxazoles often commence from more common starting materials. These established routes include the reaction of α-methylene ketones with nitrosating agents followed by condensation with aldehydes and subsequent reduction researchgate.net, the van Leusen oxazole synthesis utilizing tosylmethylisocyanides (TosMIC) nih.gov, and gold-catalyzed intermolecular reactions of pyridine-N-aminides with ynamides capes.gov.br. Other notable methods involve the transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide nih.gov and a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides organic-chemistry.org.

Utility in Ligand Development and Material Science Research

The development of novel ligands is a cornerstone of coordination chemistry, catalysis, and material science. Ligands play a crucial role in dictating the electronic and steric properties of metal complexes, thereby influencing their reactivity and physical characteristics. researchgate.netopenstax.org The structural framework of this compound presents an intriguing, though not yet widely exploited, scaffold for ligand design.

The nitrile group itself can act as a coordinating moiety to a metal center, although it is generally considered a weak ligand. More commonly, the nitrile can serve as a synthetic handle for elaboration into more potent coordinating groups. For example, reduction of the nitrile would yield a primary amine, which is a common donor group in ligand synthesis. Furthermore, the aromatic ring could be functionalized to introduce other donor atoms, leading to polydentate ligands that can form stable chelate rings with metal ions. nih.govnih.gov

In the realm of material science, organic molecules with specific electronic and structural properties are in high demand for the creation of functional materials, including organic light-emitting diodes (OLEDs), sensors, and porous frameworks. The substituted phenyl ring of this compound could, in principle, be incorporated into larger conjugated systems or polymer backbones. The trimethyl substitution pattern influences the solid-state packing and solubility of derived materials, which are critical parameters for device fabrication and performance.

Despite this potential, a comprehensive search of current scientific literature does not reveal specific, published examples of this compound being directly utilized as a primary component in the development of ligands for coordination chemistry or as a key building block in material science research projects. The application of coordination compounds and specific ligands in these fields is vast and well-documented, but the focus has historically been on other molecular scaffolds. nih.govscispace.com The exploration of this compound in these areas appears to be a field ripe for future investigation.

Advanced Analytical and Spectroscopic Characterization of 2,4,5 Trimethylphenylacetonitrile for Research Purity and Structure Elucidation

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are paramount for separating 2,4,5-Trimethylphenylacetonitrile from impurities and for its quantification. Gas and liquid chromatography are the primary methods utilized for this purpose.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. hpst.cz For this specific analyte, a non-polar or medium-polarity column is typically employed.

A standard approach would involve using a 5% phenyl methyl siloxane capillary column, which provides excellent resolution for aromatic compounds. nih.gov The sample, dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate, is injected into a heated port where it vaporizes. The carrier gas (typically helium) transports the vaporized sample onto the column. An oven temperature program is used to facilitate the separation, starting at a lower temperature and ramping up to elute higher-boiling components. brjac.com.br Detection can be achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation. researchgate.netthermofisher.com

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly useful for analyzing less volatile impurities or for instances where derivatization for GC is not desirable. pharmaknowledgeforum.com The most common mode for a compound like this compound is reversed-phase (RP) HPLC. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture. nih.gov

A typical method would utilize a C18 column with a gradient elution mobile phase, commonly a mixture of acetonitrile (B52724) and water. nih.govamericanlaboratory.com Starting with a higher water concentration and gradually increasing the acetonitrile proportion allows for the effective separation of compounds with varying polarities. Detection is typically performed with a UV-Vis diode-array detector (DAD), monitoring at a wavelength where the aromatic nitrile exhibits strong absorbance (e.g., around 220 nm or 275 nm). This method can be validated for accuracy, precision, linearity, and sensitivity according to established guidelines. nih.gov A similar approach has been successfully used for the related compound 2,4,5-Trimethylphenol, suggesting its applicability. sielc.com

Table 2: Suggested HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity or similar |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, linear gradient to 95% B over 15 min, hold 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm and 275 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry, particularly when coupled with GC, is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. nist.gov In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. uni-saarland.de

The molecular ion peak (M⁺•) for this compound (C₁₁H₁₃N) is observed at a mass-to-charge ratio (m/z) of 159, corresponding to its nominal molecular weight. nist.gov The fragmentation pattern is characteristic of a substituted benzyl (B1604629) compound. A prominent fragment is observed at m/z 144, resulting from the loss of a methyl radical (•CH₃), a common fragmentation for methylated aromatic compounds. The most intense peak in the spectrum (the base peak) appears at m/z 144, which is indicative of the stability of the resulting cation. Another significant fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide (HCN), leading to a peak at m/z 132 (M-27). miamioh.edu

Table 3: Electron Ionization Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Formula | Comment |

|---|---|---|---|

| 159 | [C₁₁H₁₃N]⁺• | C₁₁H₁₃N | Molecular Ion (M⁺•) |

| 144 | [C₁₀H₁₀N]⁺ | C₁₀H₁₀N | Base Peak; Loss of •CH₃ (M-15) |

| 116 | [C₉H₈]⁺• | C₉H₈ | Loss of •CH₃ and HCN (M-15-27) |

Data sourced from NIST Chemistry WebBook. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy provides the most detailed information about the molecular structure in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. researchgate.net

For this compound, the ¹H NMR spectrum is expected to be relatively simple due to symmetry and the absence of proton-proton splitting for most signals. There are two aromatic protons, which will appear as distinct singlets. The methylene (B1212753) (-CH₂-) protons of the acetonitrile group will also appear as a singlet. The three methyl groups are in chemically distinct environments and will therefore produce three separate singlets.

The ¹³C NMR spectrum will show a signal for each unique carbon atom. libretexts.org This includes the three distinct methyl carbons, the methylene carbon, the nitrile carbon, and six distinct aromatic carbons (four substituted and two unsubstituted). The chemical shifts (δ) are influenced by the electron-donating methyl groups and the electron-withdrawing acetonitrile group.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Multiplicity | Integration | Predicted ¹³C NMR (ppm) |

|---|---|---|---|---|

| Ar-H (C3-H) | ~7.1 | s | 1H | ~132 |

| Ar-H (C6-H) | ~7.0 | s | 1H | ~135 |

| -CH₂-CN | ~3.6 | s | 2H | ~20 |

| Ar-CH₃ (C2-CH₃) | ~2.25 | s | 3H | ~19 |

| Ar-CH₃ (C4-CH₃) | ~2.20 | s | 3H | ~19 |

| Ar-CH₃ (C5-CH₃) | ~2.15 | s | 3H | ~18 |

| -C≡N | - | - | - | ~118 |

| Ar-C (C1-CH₂CN) | - | - | - | ~128 |

| Ar-C (C2-CH₃) | - | - | - | ~134 |

| Ar-C (C4-CH₃) | - | - | - | ~137 |

| Ar-C (C5-CH₃) | - | - | - | ~133 |

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual values may vary depending on solvent and experimental conditions. organicchemistrydata.org

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Vibrational and electronic spectroscopy techniques are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic nitrile functional group. This compound exhibits a sharp, strong absorption band around 2250 cm⁻¹, which is characteristic of the C≡N stretching vibration. nist.govrsc.org Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic (methyl and methylene) groups just above and below 3000 cm⁻¹, respectively, and several bands in the 1600-1450 cm⁻¹ region corresponding to aromatic C=C ring stretching. biopharminternational.com Raman spectroscopy can provide complementary information, especially for the symmetric vibrations of the substituted aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. psu.edu The substituted benzene (B151609) ring acts as a chromophore. The expected absorptions are due to π → π* transitions of the aromatic system. utoronto.ca Typically, substituted benzenes show a strong absorption band (E-band) below 220 nm and a weaker, structured band (B-band) around 250-280 nm. upi.edu For this compound, one would expect a strong absorption maximum (λₘₐₓ) around 220 nm and another weaker one around 275-280 nm.

Table 5: Spectroscopic Data for this compound

| Spectroscopy | Wavenumber/Wavelength | Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | ~2950-3100 | Aromatic C-H Stretch |

| ~2850-2970 | Aliphatic C-H Stretch | |

| ~2250 | C≡N Nitrile Stretch (Strong, Sharp) | |

| ~1500, ~1450 | Aromatic C=C Ring Stretch | |

| UV-Vis (nm) | ~220 | π → π* Transition (E-band) |

| ~278 | π → π* Transition (B-band) |

Note: IR data is consistent with NIST spectra nist.gov; UV-Vis data is predicted based on typical substituted aromatic chromophores. utoronto.ca

Elemental Compositional Analysis (e.g., CHN according to ISO 29541, DIN 51732)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound, offering a fundamental check of its empirical and molecular formula. The theoretical composition of this compound (C₁₁H₁₃N, Molecular Weight: 159.23 g/mol ) can be calculated precisely.

Instrumental methods for determining total carbon, hydrogen, and nitrogen are standardized by organizations like ISO (International Organization for Standardization) and DIN (German Institute for Standardization). americanlaboratory.comrsc.org Standards such as ISO 29541 and DIN 51732, while originally designed for solid mineral fuels, describe the instrumental method applicable to pure organic compounds. americanlaboratory.comrsc.org The method involves the complete combustion of a precisely weighed sample in a stream of pure oxygen at a high temperature (around 1000 °C). americanlaboratory.com This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOₓ), which are subsequently reduced to N₂. These combustion gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD). The results are compared against the analysis of a known standard to ensure accuracy.

Table 6: Elemental Composition of this compound (C₁₁H₁₃N)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 82.97% |

| Hydrogen (H) | 8.23% |

| Nitrogen (N) | 8.80% |

Computational and Theoretical Investigations of 2,4,5 Trimethylphenylacetonitrile

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of 2,4,5-trimethylphenylacetonitrile are key to understanding its interactions with other molecules. Molecular modeling techniques are used to explore the possible shapes, or conformations, that the molecule can adopt.

Conformational analysis involves systematically rotating specific bonds in the molecule and calculating the energy of each resulting conformation. For this compound, the key rotational barriers would likely be around the bond connecting the phenyl ring to the acetonitrile (B52724) group and the bonds of the methyl groups.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, reaction pathway modeling could be used to investigate a variety of potential transformations, such as its synthesis or its role as a precursor in other reactions.

This type of modeling involves identifying the reactants, products, and any intermediates and transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a proposed mechanism, including the activation energies for each step, which are related to the reaction rate. Such studies can help to rationalize experimental observations and to predict the outcome of reactions under different conditions.

Predictive Studies for Novel Derivatives and Reactivity

Once a reliable computational model for this compound is established, it can be used to predict the properties and reactivity of novel, related compounds. By systematically modifying the structure of the parent molecule—for example, by changing the substitution pattern on the phenyl ring or by altering the functional group—it is possible to screen a large number of potential derivatives in silico.

These predictive studies can guide synthetic efforts by identifying derivatives with desired electronic or steric properties. For instance, if the goal is to create a more reactive analog, computational models can help to identify modifications that would lower the HOMO-LUMO gap or increase the electrophilicity index. This approach can save significant time and resources in the laboratory by focusing on the most promising candidates for synthesis and testing.

Conclusion and Future Perspectives in 2,4,5 Trimethylphenylacetonitrile Research

Summary of Key Academic Contributions and Research Findings

Academic and formal research contributions specifically detailing the synthesis, characterization, and application of 2,4,5-Trimethylphenylacetonitrile are notably sparse. The majority of available information is confined to chemical databases that provide fundamental physicochemical properties.

The compound is identified by its CAS number 75279-58-2 and the molecular formula C₁₁H₁₃N. echemi.comepa.gov Its molecular weight is approximately 159.23 g/mol . echemi.comepa.gov Computational models have been employed to estimate various physical and chemical properties, which are crucial for predicting its behavior in chemical reactions and for developing analytical methods. These predicted properties are summarized in the table below.

Interactive Data Table: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 159.23 | g/mol | echemi.comepa.gov |

| XLogP3 | 2.7 | echemi.com | |

| Hydrogen Bond Acceptor Count | 1 | echemi.com | |

| Rotatable Bond Count | 1 | echemi.com | |

| Exact Mass | 159.104799419 | echemi.com | |

| Monoisotopic Mass | 159.104799419 | echemi.com | |

| Topological Polar Surface Area | 23.8 | Ų | echemi.com |

| Heavy Atom Count | 12 | echemi.com | |

| Complexity | 188 | echemi.com | |

| Covalently-Bonded Unit Count | 1 | echemi.com | |

| Ideal gas heat capacity (Cp,gas) | J/mol×K | chemeo.com | |

| Standard Gibbs free energy of formation (ΔfG°) | 258.44 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | 96.63 | kJ/mol | chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.63 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 54.82 | kJ/mol | chemeo.com |

| Log10 of Water solubility in mol/l (log10WS) | -3.57 | chemeo.com | |

| Octanol/Water partition coefficient (logPoct/wat) | 2.678 | chemeo.com | |

| McGowan's characteristic volume (McVol) | 143.470 | ml/mol | chemeo.com |

| Critical Pressure (Pc) | 2467.81 | kPa | chemeo.com |

| Normal Boiling Point Temperature (Tboil) | 594.78 | K | chemeo.com |

| Critical Temperature (Tc) | 817.07 | K | chemeo.com |

| Normal melting (fusion) point (Tfus) | 342.70 | K | chemeo.com |

| Critical Volume (Vc) | 0.570 | m³/kmol | chemeo.com |

Note: The properties listed are predominantly calculated values from computational models and may not have been experimentally verified.

While direct synthesis routes for this compound are not extensively published, related compounds offer insights. For instance, the synthesis of 2,4,5-trifluorophenylacetonitrile (B1303388) often involves the reaction of the corresponding benzyl (B1604629) halide with a cyanide salt. google.com This suggests that a probable synthetic pathway for this compound would involve the cyanation of 2,4,5-trimethylbenzyl chloride or bromide.

Identified Gaps in Current Knowledge and Research Challenges

The most significant gap in the current body of knowledge is the lack of empirical data for this compound. The majority of its physicochemical properties are derived from computational predictions and await experimental validation. chemeo.com There is a clear absence of published research detailing its synthesis, spectroscopic characterization (such as NMR, IR, and mass spectrometry), and reactivity.

Furthermore, the potential applications of this compound remain entirely unexplored. Its structural similarity to other phenylacetonitrile (B145931) derivatives that serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals suggests that it may hold similar potential, yet no studies have been conducted to investigate this. The challenges in advancing the research on this compound are likely linked to its limited commercial availability and the absence of a clear, high-value application to drive research interest.

Promising Directions for Future Synthetic and Applied Research

Future research should prioritize the development and optimization of a reliable synthetic route for this compound. A systematic investigation into the reaction conditions for the cyanation of a suitable 2,4,5-trimethylbenzyl precursor would be a logical starting point. Following a successful synthesis, comprehensive spectroscopic and physical characterization is essential to validate the computationally predicted data and establish a reliable reference for future studies.

Once the compound can be synthesized and characterized efficiently, research can expand into its potential applications. Given the established role of the phenylacetonitrile moiety as a versatile building block in organic synthesis, future work could explore the derivatization of this compound. sciepub.com For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic structures. These derivatives could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or agrochemicals. The trimethyl-substituted phenyl ring may impart specific lipophilicity and metabolic stability profiles to its derivatives, which could be advantageous in drug design.

Potential for Broader Impact within Chemical Sciences

The exploration of this compound and its derivatives has the potential to contribute to several areas within the chemical sciences. As a novel building block, it could expand the toolbox available to synthetic organic chemists, enabling the construction of new molecular architectures. The study of its reactivity and the influence of the trimethyl substitution pattern on the properties of its derivatives would contribute to a more fundamental understanding of structure-activity relationships.

Should any of its derivatives exhibit interesting biological or material properties, the impact could extend to medicinal chemistry, agrochemistry, or materials science. For instance, the incorporation of the 2,4,5-trimethylphenyl moiety could lead to the development of new liquid crystals, polymers, or functional dyes. The journey from a sparsely characterized chemical compound to a valuable synthetic intermediate or a functional molecule is a common narrative in chemical research, and this compound stands as a candidate for such a journey.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.